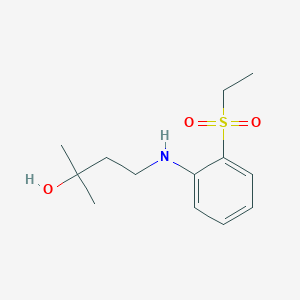
4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one, also known as EPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers. Additionally, 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has been found to have anxiolytic and antidepressant effects, making it a potential treatment for psychiatric disorders.
Mécanisme D'action
The mechanism of action of 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has been found to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, anxiolysis, and antidepressant effects. It has also been shown to have an effect on the cardiovascular system, with some studies suggesting that it may have a protective effect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one in lab experiments is its potency and selectivity, which allows for precise and accurate measurements of its effects. Additionally, 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several potential future directions for research on 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one, including its use in the development of new painkillers and psychiatric medications. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one and its potential effects on other neurotransmitters and physiological systems. Finally, research is needed to determine the long-term safety and efficacy of 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one in humans.
Méthodes De Synthèse
4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one can be synthesized through a multi-step process, starting from commercially available starting materials. One of the most common methods involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-methylpropylpiperazine, followed by reduction of the resulting nitro compound with zinc in acetic acid. The final step involves the sulfonation of the product with sulfuric acid to yield 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one.
Propriétés
IUPAC Name |
4-(4-ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-4-22(20,21)15-7-5-14(6-8-15)17-9-10-18(11-13(2)3)16(19)12-17/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPNKJHFGKGDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCN(C(=O)C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B6624182.png)
![5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile](/img/structure/B6624188.png)

![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B6624197.png)
![9-(4-Ethylsulfonylphenyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B6624201.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6624203.png)
![N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine](/img/structure/B6624219.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6624223.png)
![N-[5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6624227.png)
![4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B6624233.png)
![4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)

![5-(2-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624277.png)
![(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6624284.png)